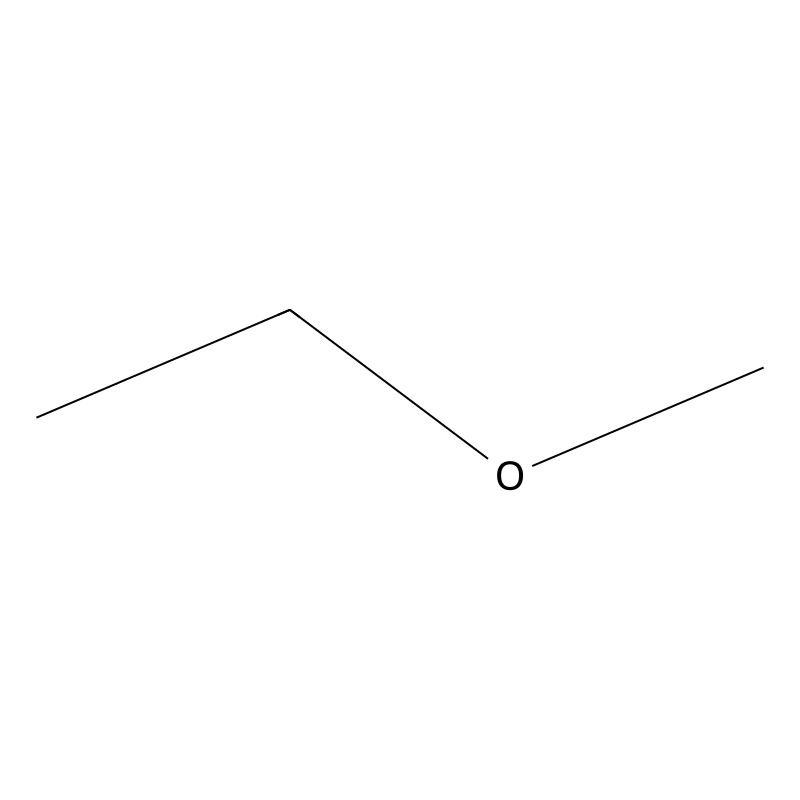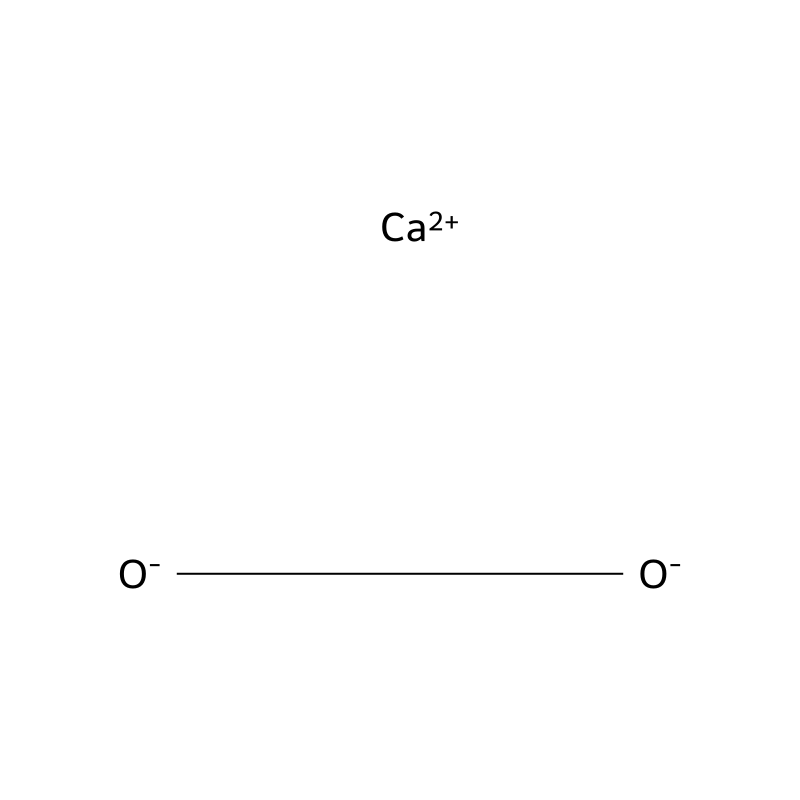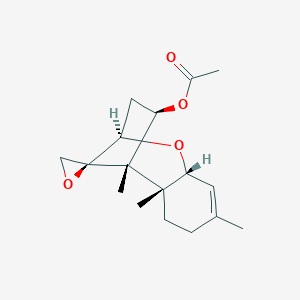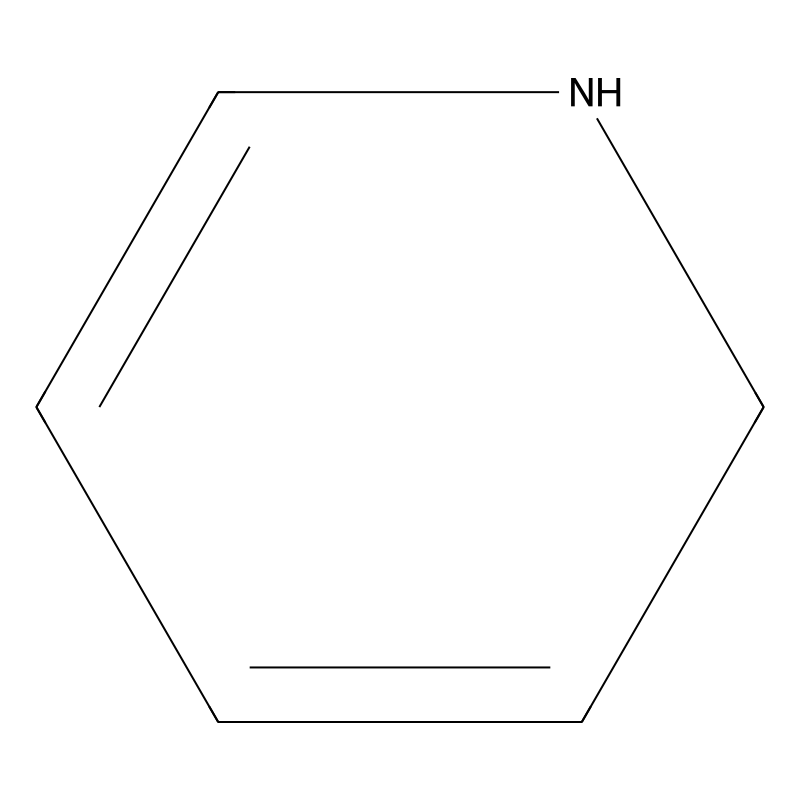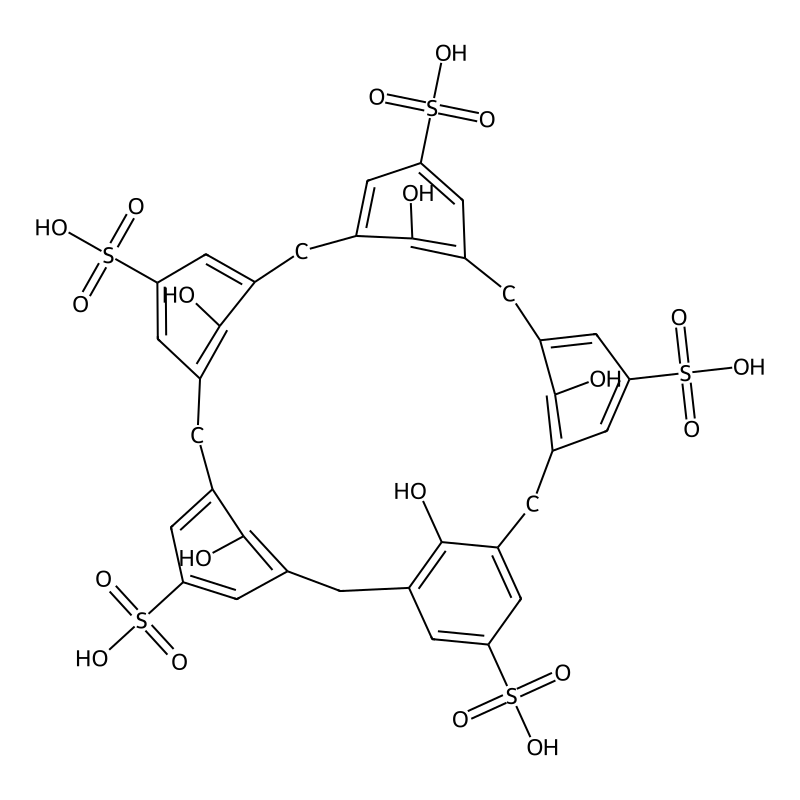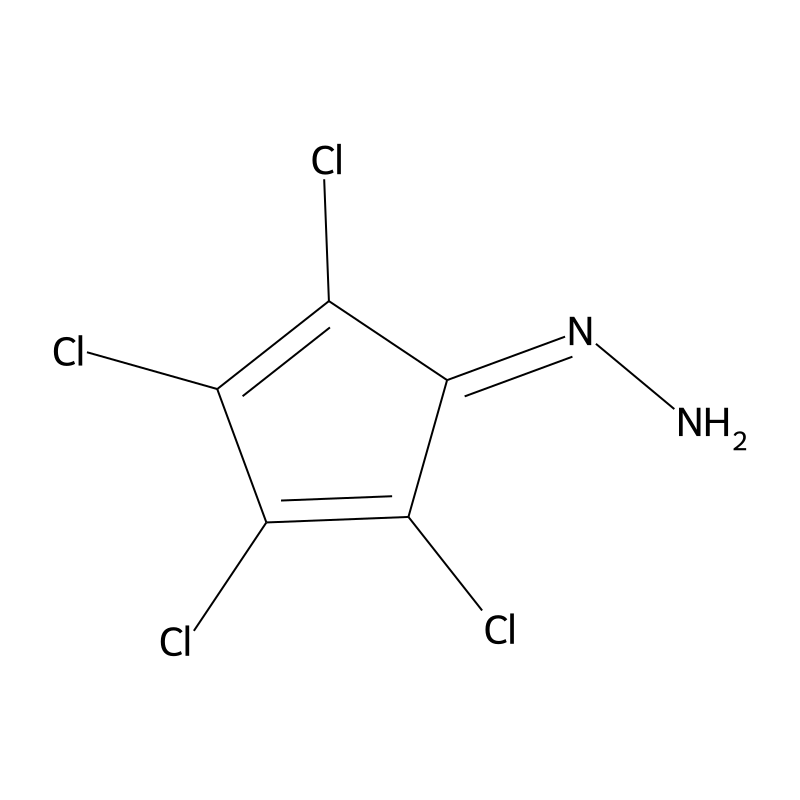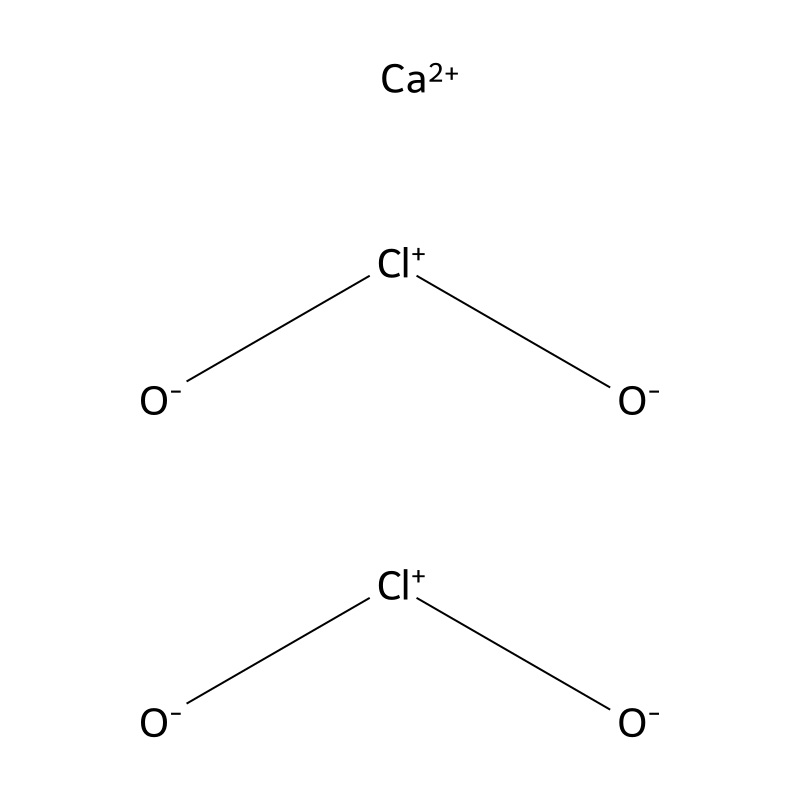Gentiopicroside
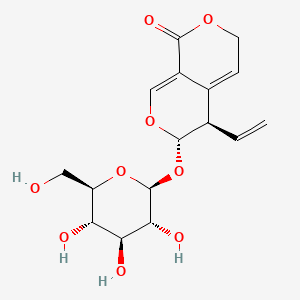
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Hepatoprotective Effects
One of the most promising areas of research for Gentiopicrin is its potential to protect the liver. Studies have shown that Gentiopicrin may help reduce liver fibrosis, a condition characterized by scarring of the liver tissue []. This scarring can impair liver function and lead to serious health problems. Gentiopicrin is believed to work by inhibiting the activation of hepatic stellate cells, which are the cells responsible for fibrosis formation [].
There is also evidence that Gentiopicrin may help improve bile flow and reduce inflammation in the liver []. These effects could be beneficial for patients with cholestatic liver diseases, such as primary biliary cholangitis.
Antidiabetic Properties
Scientific research suggests that Gentiopicrin may have antidiabetic properties. Studies have shown that Gentiopicrin can improve insulin sensitivity and glucose uptake in cells []. This suggests that Gentiopicrin could potentially be used as a treatment for type 2 diabetes.
Anticancer Potential
Several studies have investigated the potential of Gentiopicrin as an anticancer agent. Gentiopicrin has been shown to induce cell death in various cancer cell lines []. It is believed to work by targeting multiple cellular pathways involved in cancer development and progression []. However, further research is needed to determine the efficacy and safety of Gentiopicrin for cancer treatment.
Other Potential Applications
Scientific research is ongoing to explore other potential applications of Gentiopicrin. Some studies suggest that Gentiopicrin may have neuroprotective effects and could be beneficial for neurodegenerative diseases like Alzheimer's disease []. Additionally, Gentiopicrin is being investigated for its potential to treat malaria and other infectious diseases [].
Gentiopicroside is a naturally occurring compound classified as a secoiridoid glycoside, primarily found in various species of the Gentianaceae family, particularly in Gentiana scabra and Gentiana macrophylla. This compound is notable for its bitter taste and has been extensively studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects. Gentiopicroside plays a significant role in traditional herbal medicine and is recognized for its potential therapeutic applications in treating various health conditions.
- Information on the safety and hazards of Gentiopicrin is limited in publicly available scientific resources.
- Research suggests it exhibits low toxicity in animal studies, but more data is needed for definitive conclusions [].
Important Note:
- It is important to remember that Gentiopicrin is a complex molecule, and ongoing scientific research is necessary to fully understand its properties and potential applications.
Gentiopicroside undergoes several chemical transformations, particularly through hydrolysis and biotransformation facilitated by intestinal bacteria. The hydrolysis of gentiopicroside leads to the formation of an unstable aglycone, which can then be converted into various metabolites through isomerization and reduction reactions. Key metabolites include gentiopicral and erythrocentaurin, both of which exhibit biological activity. The metabolic pathway involves the action of β-glucosidase, resulting in the production of multiple metabolites identified through techniques such as thin layer chromatography and mass spectrometry .
Gentiopicroside has demonstrated a wide range of biological activities:
- Anti-inflammatory: It inhibits the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by downregulating inducible nitric oxide synthase and cyclooxygenase-2 .
- Antimicrobial: Research indicates its effectiveness against various microbial strains, contributing to its use in treating infections .
- Neuroprotective: Gentiopicroside shows promise in protecting against neurodegenerative diseases by modulating pathways involved in oxidative stress .
- Antidiabetic: It influences glucose metabolism by regulating gluconeogenesis through the AKT-FoxO1 pathway .
The synthesis of gentiopicroside can be achieved through several methods:
- Extraction from Plant Sources: The most common method involves extracting gentiopicroside from the roots or aerial parts of gentian plants using solvents like ethanol or methanol.
- Chemical Synthesis: Laboratory synthesis can also be performed using starting materials that mimic the structure of gentiopicroside, although this method is less common due to the complexity involved.
- Biotransformation: Utilizing microorganisms or enzymes to convert simpler compounds into gentiopicroside has been explored as an eco-friendly synthesis route .
Gentiopicroside finds applications across various fields:
- Pharmaceuticals: Its anti-inflammatory and antimicrobial properties make it a candidate for developing new medications.
- Nutraceuticals: Used as a dietary supplement due to its health benefits.
- Cosmetics: Incorporated into skincare products for its anti-inflammatory effects.
- Traditional Medicine: Utilized in herbal formulations for digestive disorders and other ailments .
Studies on gentiopicroside have focused on its interactions with various biological systems:
- Drug Interactions: Research indicates potential interactions with cytochrome P450 enzymes, suggesting that gentiopicroside may influence the metabolism of other drugs .
- Synergistic Effects: Investigations into combining gentiopicroside with other herbal compounds reveal enhanced therapeutic effects, particularly in anti-inflammatory and antimicrobial contexts .
Several compounds share structural similarities with gentiopicroside, each exhibiting unique properties:
| Compound | Structure Type | Notable Effects |
|---|---|---|
| Gentiopicrin | Iridoid glycoside | Antimicrobial, hepatoprotective |
| Erythrocentaurin | Secoiridoid | Antibacterial, anti-inflammatory |
| Gentiogenal | Aglycone derivative | Antitumor activity |
| Swertiamarin | Secoiridoid glycoside | Anti-inflammatory, neuroprotective |
Gentiopicroside stands out due to its comprehensive range of pharmacological activities and its specific metabolic pathways that differentiate it from these similar compounds. Its unique combination of properties makes it a valuable candidate for further research and application in medicine .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Use Classification
Dates
2: el-Sedawy AI, Hattori M, Kobashi K, Namba T. Metabolism of gentiopicroside (gentiopicrin) by human intestinal bacteria. Chem Pharm Bull (Tokyo). 1989 Sep;37(9):2435-7. PubMed PMID: 2605687.
3: van der Sluis WG, van der Nat JM, Spek AL, Ikeshiro Y, Labadie RP. Gentiogenal, a conversion product of gentiopicrin (gentiopicroside)*. Planta Med. 1983 Dec;49(12):211-5. PubMed PMID: 17405055.
4: Xu YW, Qi Y, Han X, Xu LN, Xu QW, Peng JY. [Preparative separation of gentiopicrin from Radix Gentianae by high-speed counter-current chromatography with macroporous resin]. Zhongguo Zhong Yao Za Zhi. 2007 Dec;32(24):2595-7. Chinese. PubMed PMID: 18338594.
5: Lv J, Gu WL, Chen CX. Effect of gentiopicroside on experimental acute pancreatitis induced by retrograde injection of sodium taurocholate into the biliopancreatic duct in rats. Fitoterapia. 2015 Apr;102:127-33. doi: 10.1016/j.fitote.2015.03.002. Epub 2015 Mar 7. PubMed PMID: 25759121.
6: Yin H, Zhao Q, Sun FM, An T. Gentiopicrin-producing endophytic fungus isolated from Gentiana macrophylla. Phytomedicine. 2009 Aug;16(8):793-7. doi: 10.1016/j.phymed.2008.12.009. Epub 2009 Feb 5. PubMed PMID: 19200701.
7: Wang YY, Wang YP, Liu JY, Yan S, Sun CH, Xu SQ. [Preparative separation of gentiopicrin from Gentiana scabra bunge by high speed counter current chromatography]. Zhong Yao Cai. 2007 Jul;30(7):789-91. Chinese. PubMed PMID: 17944185.
8: Huang Z, Lin S. [Determination gentiopicrin in biyanqingdu granulae by SPE-HPLC]. Zhong Yao Cai. 2005 Jun;28(6):507-8. Chinese. PubMed PMID: 16209272.
9: Mihailović V, Katanić J, Mišić D, Stanković V, Mihailović M, Uskoković A, Arambašić J, Solujić S, Mladenović M, Stanković N. Hepatoprotective effects of secoiridoid-rich extracts from Gentiana cruciata L. against carbon tetrachloride induced liver damage in rats. Food Funct. 2014 Aug;5(8):1795-803. doi: 10.1039/c4fo00088a. PubMed PMID: 24912992.
10: ALPERT A, RAMSTAD E. A preliminary study of the hydrolytic products of gentiopicrin by paper chromatography. J Am Pharm Assoc Am Pharm Assoc. 1955 Jun;44(6):340-2. PubMed PMID: 14381299.
11: van der Sluis WG, Labadie RP. Secoiridoids and Xanthones in the genus Centaurium. Planta Med. 1981 Mar;41(3):221-31. PubMed PMID: 17401846.
12: Niu YT, Zhao YP, Jiao YF, Zheng J, Yang WL, Zhou R, Niu Y, Sun T, Li YX, Yu JQ. Protective effect of gentiopicroside against dextran sodium sulfate induced colitis in mice. Int Immunopharmacol. 2016 Oct;39:16-22. doi: 10.1016/j.intimp.2016.07.003. Epub 2016 Jul 7. PubMed PMID: 27394986.
13: van der Sluis WG, Labadie RP. Fungitoxic activity of the secoiridoid glucoside gentiopicrin (gentiopicroside). Planta Med. 1981 Jun;42(6):139-40. PubMed PMID: 17401945.
14: Wang Z, Tang S, Jin Y, Zhang Y, Hattori M, Zhang H, Zhang N. Two main metabolites of gentiopicroside detected in rat plasma by LC-TOF-MS following 2,4-dinitrophenylhydrazine derivatization. J Pharm Biomed Anal. 2015 Mar 25;107:1-6. doi: 10.1016/j.jpba.2014.12.003. Epub 2014 Dec 12. PubMed PMID: 25556816.
15: van der Nat J, van der Sluis WG, Labadie RP. Gentiogenal, a new antimicrobial iridoid derived from gentiopicrin (gentiopicroside). Planta Med. 1982 Jul;45(3):161-2. PubMed PMID: 17396888.
16: Ruan M, Yu B, Xu L, Zhang L, Long J, Shen X. Attenuation of stress-induced gastrointestinal motility disorder by gentiopicroside, from Gentiana macrophylla Pall. Fitoterapia. 2015 Jun;103:265-76. doi: 10.1016/j.fitote.2015.04.015. Epub 2015 May 1. PubMed PMID: 25936770.
17: Fan G, Luo WZ, Luo SH, Li Y, Meng XL, Zhou XD, Zhang Y. Metabolic discrimination of Swertia mussotii and Swertia chirayita known as "Zangyinchen" in traditional Tibetan medicine by (1)H NMR-based metabolomics. J Pharm Biomed Anal. 2014 Sep;98:364-70. doi: 10.1016/j.jpba.2014.06.014. Epub 2014 Jun 16. PubMed PMID: 24992216.
18: Amakura Y, Yoshimura M, Morimoto S, Yoshida T, Tada A, Ito Y, Yamazaki T, Sugimoto N, Akiyama H. Chromatographic Evaluation and Characterization of Components of Gentian Root Extract Used as Food Additives. Chem Pharm Bull (Tokyo). 2016;64(1):78-82. doi: 10.1248/cpb.c15-00776. PubMed PMID: 26726749.
19: Zhang X, Allan AC, Li C, Wang Y, Yao Q. De Novo Assembly and Characterization of the Transcriptome of the Chinese Medicinal Herb, Gentiana rigescens. Int J Mol Sci. 2015 May 20;16(5):11550-73. doi: 10.3390/ijms160511550. PubMed PMID: 26006235; PubMed Central PMCID: PMC4463717.
20: PESONEN S, RAMSTAD E. Studies on gentiopicrin. J Am Pharm Assoc Am Pharm Assoc. 1956 Aug;45(8):522-5. PubMed PMID: 13357340.
